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These application notes provide a detailed overview of various techniques for encapsulating

active pharmaceutical ingredients (APIs) and other active compounds using erythritol as an

excipient. Erythritol, a sugar alcohol, offers several advantages as an encapsulation material,

including its low hygroscopicity, high stability, pleasant taste, and cooling sensation, making it

an excellent candidate for various pharmaceutical and nutraceutical applications.[1] This

document outlines key encapsulation methodologies, provides detailed experimental protocols,

and presents quantitative data to guide researchers in selecting and optimizing an

encapsulation strategy for their specific needs.

Overview of Encapsulation Techniques
Erythritol can be utilized in several encapsulation techniques, each offering unique advantages

depending on the properties of the active compound and the desired characteristics of the final

product. The primary methods covered in these notes are:

Moisture-Activated Dry Granulation (MADG): An eco-friendly granulation method suitable for

producing orally disintegrating tablets (ODTs) with improved tabletability of erythritol.[2][3][4]

Spray Chilling: A process ideal for encapsulating volatile or heat-sensitive compounds, such

as flavors and some APIs, within a crystalline erythritol matrix.[5]
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Melt Granulation: A technique that uses a molten binder to agglomerate powder particles,

suitable for creating granules with good flowability and content uniformity.

Co-crystallization: A method to create a single crystalline structure containing both erythritol

and the active compound, which can enhance the solubility and dissolution of poorly soluble

drugs.

Wet Granulation: A conventional and widely used technique to produce granules with

improved flow and compression properties.

Quantitative Data Summary
The following tables summarize key quantitative parameters for different encapsulation

techniques using erythritol. These values are indicative and may vary depending on the specific

active compound, formulation, and processing conditions.

Table 1: Moisture-Activated Dry Granulation (MADG) of Orally Disintegrating Tablets (ODTs)

with Erythritol

Parameter Value
Active
Compound(s)

Reference

Tablet Hardness
96 N (MADG) vs. 69 N

(HSG)

Not specified

(Placebo)

Disintegration Time ≤ 15 seconds
Not specified

(Placebo)

Optimal Water

Content
2.2 - 3.3%

Not specified

(Placebo)

Optimal Water Activity 0.3 - 0.53
Not specified

(Placebo)

Particle Size of

Agglomerates
150 - 500 µm General

Table 2: Spray Chilling Encapsulation with Erythritol
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Parameter Value
Active
Compound(s)

Reference

Maximum

Encapsulation

Efficiency

~90%
Cinnamic aldehyde,

Limonene

Active Loading Up to 35 g/100 g Flavors

Particle Size Range 39.8 - 43.2 µm Ginger oleoresin

Release Trigger
Melting of erythritol

(~120 °C)
Flavors

Table 3: Wet Granulation with Erythritol

Parameter Value
Active
Compound(s)

Binder/Other
Excipients

Reference

Carr's Index 8.3 Not specified 5% Maltodextrin

Formulation

Example
60% Erythritol 30% Vitamin C

5% Maltodextrin,

5% MCC

Outcome

Significantly

improved

flowability

Vitamin C -

Experimental Protocols
This section provides detailed, step-by-step protocols for the key encapsulation techniques

discussed.

Moisture-Activated Dry Granulation (MADG)
This protocol is designed to produce orally disintegrating tablets (ODTs) with a high content of

erythritol, leveraging its taste-masking and cooling properties.

Materials:
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Erythritol

Active Pharmaceutical Ingredient (API)

Polyvinylpyrrolidone (PVP K12) as a binder

Microcrystalline Cellulose (MCC PH-200LM) as a moisture absorbent

Crospovidone as a disintegrant

Magnesium stearate as a lubricant

Purified water

Equipment:

High-shear granulator/mixer

Sieve (500 µm)

Tablet press

Hardness tester

Disintegration tester

Protocol:

Pre-blending: In a high-shear granulator, mix erythritol and the API for 2 minutes.

Binder Addition: Add PVP K12 to the powder blend and mix for an additional 2 minutes.

Agglomeration: While mixing, spray a small amount of purified water (1-4% of the total batch

weight) onto the powder blend and continue mixing for 2 minutes to form moist

agglomerates.

Moisture Absorption: Add MCC to the moist agglomerates and mix for 2 minutes to absorb

and distribute the moisture.
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Sieving: Pass the resulting granules through a 500 µm sieve.

Final Blending: Add crospovidone to the granules and blend for 1.5 minutes. Then, add

magnesium stearate and blend for another 0.5 minutes.

Compression: Compress the final blend into tablets using a tablet press.

Characterization: Evaluate the tablets for hardness, disintegration time, friability, and content

uniformity.

Workflow Diagram for Moisture-Activated Dry Granulation (MADG):

Granule Preparation Tableting

Start Pre-blending:
Erythritol + API

Binder Addition:
+ PVP K12

Agglomeration:
+ Water (1-4%)

Moisture Absorption:
+ MCC Sieving (500 µm)

Final Blending:
+ Crospovidone
+ Mg Stearate

Compression ODT Characterization

Click to download full resolution via product page

Caption: Workflow for Moisture-Activated Dry Granulation.

Spray Chilling
This method is particularly useful for encapsulating volatile or heat-sensitive active compounds.

Materials:

Erythritol (anhydrous)

Active compound (e.g., flavor oil, heat-sensitive API)

Equipment:

Heating vessel with agitator

Spray dryer equipped with a cooling chamber

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b15145046?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15145046?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Atomizer (e.g., two-fluid nozzle)

Collection vessel

Protocol:

Melt Preparation: Melt the anhydrous erythritol in a heated vessel with agitation. The

temperature should be maintained just above the melting point of erythritol (approximately

122-125 °C).

Dispersion of Active: Once the erythritol is completely molten, disperse the active compound

in the molten carrier with continuous agitation to ensure a homogenous mixture.

Atomization: Pump the molten mixture to the atomizer of the spray dryer.

Spray Cooling: Atomize the molten feed into a cooling chamber where the droplets are

rapidly solidified by contact with cool air.

Collection: Collect the resulting microparticles from the collection vessel.

Characterization: Analyze the microparticles for encapsulation efficiency, loading capacity,

particle size distribution, and thermal properties (e.g., using Differential Scanning Calorimetry

- DSC).

Workflow Diagram for Spray Chilling:

Feed Preparation Encapsulation Process

Start Melt Erythritol
(~125 °C)

Disperse Active
Compound Atomization Spray Cooling Particle Collection Microparticle

Characterization

Click to download full resolution via product page

Caption: Workflow for Spray Chilling Encapsulation.

Co-crystallization
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This technique can be employed to enhance the solubility and dissolution rate of poorly soluble

APIs by incorporating them into the crystal lattice of erythritol.

Materials:

Erythritol

Poorly soluble API

Solvent (e.g., water, ethanol, or a mixture)

Equipment:

Crystallization vessel with temperature control and agitation

Filtration apparatus

Drying oven

Protocol:

Solution Preparation: Prepare a supersaturated solution of erythritol in the chosen solvent by

heating and stirring. The concentration should be between 70% and 95%.

Addition of Active: Add the API to the supersaturated erythritol solution.

Cooling and Crystallization: Slowly cool the solution while stirring to induce co-crystallization.

The cooling rate can be controlled to influence crystal size and morphology.

Drying: The co-crystals can be dried by the heat of crystallization. If necessary, further drying

can be done in an oven at a low temperature (e.g., 40-60 °C).

Sieving: Sieve the dried co-crystals to obtain the desired particle size fraction.

Characterization: Analyze the co-crystals using techniques such as DSC, X-ray Diffraction

(XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of a

new crystalline structure. Evaluate the solubility and dissolution rate of the API from the co-

crystals compared to the pure API.
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Workflow Diagram for Co-crystallization:

Solution Preparation Crystallization Process

Start Prepare Supersaturated
Erythritol Solution

Add Active
Compound

Controlled Cooling
& Stirring Drying Sieving Co-crystal

Characterization

Click to download full resolution via product page

Caption: Workflow for Co-crystallization.

Applications and Considerations
Taste Masking: Erythritol's pleasant sweet taste and cooling effect make it an excellent

choice for masking the bitter taste of many APIs. This is particularly beneficial for pediatric

and geriatric formulations.

Solubility Enhancement: Co-crystallization with erythritol can significantly improve the

solubility and dissolution rate of poorly soluble drugs (BCS Class II and IV).

Controlled Release: While erythritol itself is highly soluble, it can be formulated with other

polymers in techniques like melt granulation to achieve a more controlled release profile.

Probiotic Encapsulation: The low water activity of erythritol can be beneficial in maintaining

the viability of probiotics during processing and storage.

Formulation of Orally Disintegrating Tablets (ODTs): MADG with erythritol is a promising

method for producing robust ODTs with rapid disintegration times.

When selecting an encapsulation technique, it is crucial to consider the physicochemical

properties of the active compound, the desired release profile, and the final dosage form. The

protocols provided here serve as a starting point, and optimization of process parameters will

likely be necessary to achieve the desired product characteristics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15145046?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

